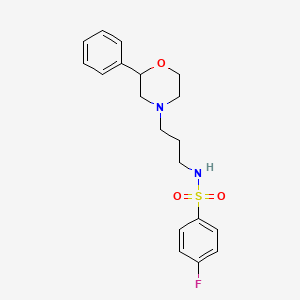

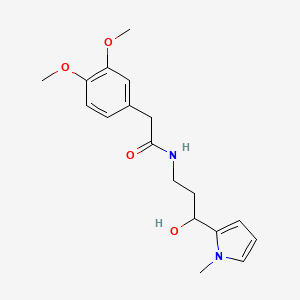

4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves complex reactions aiming to introduce specific functional groups that impart desired biological activities. For example, compounds with sulfonamide linkage have been synthesized for their high-affinity inhibition of certain enzymes, such as kynurenine 3-hydroxylase, indicating a methodological approach that could be relevant for synthesizing the compound (Röver et al., 1997). Furthermore, N-fluoro derivatives of benzenesulfonamide, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, have been developed as electrophilic fluorinating reagents, suggesting a pathway for introducing fluorine atoms into benzenesulfonamide frameworks (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be characterized by various spectroscopic and crystallographic techniques. For instance, the crystal structures of certain benzenesulfonamides reveal how substituents affect molecular conformation and supramolecular architecture, which is crucial for understanding the molecular structure of 4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions that modify their properties and potential biological activities. A novel rearrangement reaction of N-fluoro-N-alkyl benzenesulfonamide highlights the reactivity of such compounds, potentially relevant for the chemical modification of the target compound (Wang et al., 2018).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed investigations into the crystal structures of related compounds provide insights into their physical characteristics, including the impact of fluorine substitution on molecular packing and hydrogen bonding patterns (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including reactivity, stability, and interaction with biological targets, are crucial for their potential applications. Studies on the synthesis and bioactivity of various benzenesulfonamide derivatives reveal the significance of substituents in determining their inhibitory activity against enzymes like cyclooxygenase-2, indicating the importance of chemical modifications for enhancing biological efficacy (Pal et al., 2003).

Applications De Recherche Scientifique

Cyclooxygenase-2 Inhibition

Research has shown that benzenesulfonamide derivatives, particularly those with fluorine substitutions, exhibit selective inhibitory activities against the cyclooxygenase-2 (COX-2) enzyme. These findings are significant in the development of anti-inflammatory and analgesic agents. For instance, the introduction of a fluorine atom in such compounds has been found to preserve COX-2 potency while enhancing selectivity against COX-1, leading to the identification of potent and selective COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Several benzenesulfonamide compounds have been synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) enzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. For example, compounds incorporating fluorine-substituted benzenesulfonamide moieties have demonstrated significant inhibitory effects on human carbonic anhydrase isoforms, highlighting their potential as therapeutic agents in treating disorders related to dysregulated enzyme activity (Bilginer et al., 2019).

Synthetic and Structural Chemistry

The synthesis and characterization of fluorine-substituted benzenesulfonamides have contributed to the understanding of their structural properties and reactivity. For instance, studies on polymorphism, crystal structure, and biotransformation have provided valuable insights into the physicochemical properties of these compounds, influencing their application in drug development and other fields of chemistry (Terada et al., 2012; Słoczyńska et al., 2018).

Fluorometric Sensing Applications

Innovative research has explored the use of benzenesulfonamide derivatives for selective fluorometric sensing, particularly for metal ions like Hg^2+. This application underscores the versatility of fluorine-substituted benzenesulfonamides in analytical chemistry, providing a basis for the development of novel sensors with high sensitivity and selectivity (Bozkurt & Gul, 2018).

Propriétés

IUPAC Name |

4-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3S/c20-17-7-9-18(10-8-17)26(23,24)21-11-4-12-22-13-14-25-19(15-22)16-5-2-1-3-6-16/h1-3,5-10,19,21H,4,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGXANUUKIPWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)

![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)

![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)

![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)